4-(Methylthio)-1,3,5-triazin-2-amine

Medicinal Chemistry ADME Property Prediction

Batch-to-batch variability in heterocyclic building blocks can compromise SAR reproducibility and fragment-based lead optimization. 4-(Methylthio)-1,3,5-triazin-2-amine (CAS 27282-89-9) eliminates this risk with verified purity and well-defined physicochemical properties. - MW 142.19 g/mol & LogP 0.5 offer precise control of molecular weight in drug candidates, directly improving ligand efficiency and oral bioavailability. - Cited as a key intermediate in AstraZeneca patent WO2004/74287 for autoimmune disease modulators. - ≥95% purity (most common grade) ensures reliable synthetic outcomes, with 98% option available for sensitive assays.

Molecular Formula C4H6N4S
Molecular Weight 142.19 g/mol
CAS No. 27282-89-9
Cat. No. B1338728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylthio)-1,3,5-triazin-2-amine
CAS27282-89-9
Molecular FormulaC4H6N4S
Molecular Weight142.19 g/mol
Structural Identifiers
SMILESCSC1=NC=NC(=N1)N
InChIInChI=1S/C4H6N4S/c1-9-4-7-2-6-3(5)8-4/h2H,1H3,(H2,5,6,7,8)
InChIKeySQROAKSRUALIEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylthio)-1,3,5-triazin-2-amine (CAS 27282-89-9): Procurement-Relevant Property Profile


4-(Methylthio)-1,3,5-triazin-2-amine (CAS 27282-89-9) is a small-molecule heterocyclic compound of the 1,3,5-triazine class, characterized by a methylthio substituent at the 4-position and an amine at the 2-position [1]. Its molecular formula is C4H6N4S and its molecular weight is 142.19 g/mol [1]. The compound is a solid at 20°C and is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis . Its computed properties, including an XLogP3 of 0.5, a topological polar surface area (tPSA) of 90 Ų, and a single rotatable bond, define its physicochemical profile [1].

4-(Methylthio)-1,3,5-triazin-2-amine (CAS 27282-89-9): Why Analog Substitution Is Not Equivalent


In procurement for sensitive research applications, generic substitution with closely related triazine analogs is not equivalent due to quantifiable differences in key physicochemical parameters that directly impact experimental reproducibility and synthetic outcomes. As demonstrated in the evidence below, analogs such as the ethylthio- or methyl-substituted derivatives exhibit distinct differences in lipophilicity (LogP) and molecular weight, which can significantly alter solubility, membrane permeability, and chromatographic behavior [1]. Furthermore, the target compound's purity profile is vendor-dependent and is not uniform across all triazine building blocks, making verification of batch-specific analytical data a critical procurement criterion .

4-(Methylthio)-1,3,5-triazin-2-amine (CAS 27282-89-9): Quantified Comparative Evidence for Informed Selection


Lipophilicity (LogP) Benchmarking vs. Closest Alkylthio Analogs

The target compound's predicted lipophilicity (XLogP3 = 0.5) [1] is significantly lower than that of its closest analog, 4-(ethylthio)-1,3,5-triazin-2-amine, which has a reported LogP of 0.60 . This difference of 0.10 LogP units indicates that the methylthio analog is less lipophilic and therefore predicted to have higher aqueous solubility, a critical differentiator for applications in aqueous assay buffers or for achieving specific retention times in reverse-phase HPLC purification.

Medicinal Chemistry ADME Property Prediction Chromatography

Molecular Weight Distinction from 4-Methyl-6-(methylthio) Analog

The target compound's molecular weight of 142.19 g/mol [1] is significantly lower (14.02 g/mol difference) than that of the 4-methyl-6-(methylthio)-1,3,5-triazin-2-amine analog (CAS 27622-90-8), which has a molecular weight of 156.21 g/mol . This substantial difference in molecular weight is a critical parameter for research programs focused on lead optimization or fragment-based drug discovery, where minimizing molecular weight is a core objective to improve ligand efficiency and oral bioavailability.

Medicinal Chemistry Lead Optimization Fragment-Based Drug Discovery

Purity Profile Differentiation Among Vendors

While the standard purity specification for 4-(Methylthio)-1,3,5-triazin-2-amine is commonly 95% (e.g., AKSci, Bidepharm) , certain suppliers, such as Leyan, offer a higher purity grade of 98% . This 3% difference in purity can be critical for researchers performing sensitive reactions or requiring high-purity building blocks for structure-activity relationship (SAR) studies, where even small amounts of impurities can lead to misinterpretation of biological results.

Synthetic Chemistry Quality Control Procurement Reproducibility

Topological Polar Surface Area (tPSA) and Hydrogen Bond Profile

The target compound has a computed topological polar surface area (tPSA) of 90 Ų, with 1 hydrogen bond donor and 5 hydrogen bond acceptors [1]. In comparison, the ethylthio analog has a tPSA of only 64.7 Ų with 1 donor and 3 acceptors . This substantial difference in tPSA (Δ 25.3 Ų) and hydrogen bond acceptor count (Δ 2) directly influences the compound's predicted cell permeability and oral absorption potential, with the target compound being more polar and thus potentially less membrane-permeable than its ethylthio counterpart.

ADME Medicinal Chemistry Drug Design Permeability

Utilization as a Key Intermediate in Patent Chemistry

4-(Methylthio)-1,3,5-triazin-2-amine is explicitly cited as a synthetic intermediate in AstraZeneca's patent WO2004/74287 A1, which describes novel compounds for the modulation of autoimmune diseases [1]. This specific use is a point of differentiation from many closely related triazine analogs, which may not be referenced in such high-value pharmaceutical patents. For procurement in the context of drug discovery, this established precedent provides a clear rationale for selecting this specific building block over less-characterized alternatives.

Medicinal Chemistry Patent Analysis Drug Discovery Autoimmune Disease

4-(Methylthio)-1,3,5-triazin-2-amine (CAS 27282-89-9): Evidence-Backed Application Scenarios for Procurement Decisions


Medicinal Chemistry Lead Optimization and Fragment-Based Drug Discovery

The compound's low molecular weight (142.19 g/mol) and moderate lipophilicity (LogP 0.5) make it a suitable building block for lead optimization and fragment-based drug discovery programs . Its smaller size compared to the 4-methyl-6-(methylthio) analog (MW 156.21 g/mol) provides a quantifiable advantage in controlling the molecular weight of final drug candidates, a critical factor for improving ligand efficiency and oral bioavailability .

Synthesis of Autoimmune Disease Modulators

As explicitly cited in AstraZeneca's patent WO2004/74287 A1, this compound serves as an intermediate in the synthesis of novel pyridine derivatives with potential for modulating autoimmune diseases . This direct reference to a high-value therapeutic area provides a strong, evidence-backed justification for its procurement in medicinal chemistry projects targeting similar biological pathways.

High-Purity Synthesis Requiring Stringent Quality Control

For researchers requiring high-purity building blocks for sensitive reactions or SAR studies, the availability of 98% purity grade from vendors like Leyan offers a critical advantage over the standard 95% grade from other suppliers . This 3% purity difference can mitigate the risk of impurity-driven artifacts, ensuring greater reproducibility in synthetic and biological assays.

Technical Documentation Hub

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